molecular formula C20H22BF3O3 B14028696 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B14028696
M. Wt: 378.2 g/mol
InChI Key: COOQWIBWEINKOF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structural features, which include a benzyloxy group, a trifluoromethyl group, and a boronic acid pinacol ester moiety

Preparation Methods

The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar compounds to 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester include:

    Phenylboronic acid pinacol ester: Lacks the benzyloxy and trifluoromethyl groups, resulting in different reactivity and applications.

    3-(Methoxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior.

    4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester: Positional isomer with different reactivity due to the placement of substituents.

Properties

Molecular Formula

C20H22BF3O3

Molecular Weight

378.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

COOQWIBWEINKOF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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